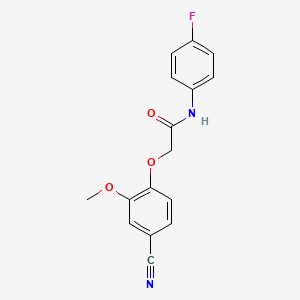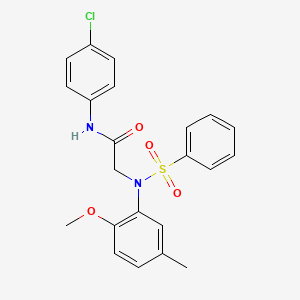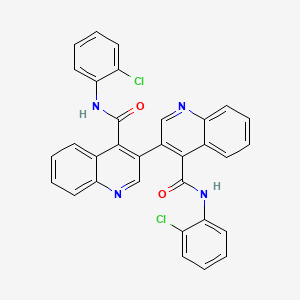![molecular formula C27H31N3 B5235414 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole, also known as DMCM, is a synthetic compound that belongs to the class of carbazoles. It has been extensively studied for its pharmacological properties and has shown potential in the treatment of various neurological disorders.
作用機序
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the effects of GABA. GABA is the main inhibitory neurotransmitter in the brain, and its activity is crucial for maintaining normal brain function. By enhancing the activity of the GABA-A receptor, this compound can reduce neuronal excitability and produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It can reduce anxiety and produce sedation in animal models, and has been shown to be effective in reducing seizures in epilepsy models. This compound has also been shown to have antinociceptive effects, reducing pain sensitivity in animal models. Additionally, this compound has been shown to have effects on sleep, increasing total sleep time and reducing the time it takes to fall asleep.
実験室実験の利点と制限
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the GABA-A receptor. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations for lab experiments. It has a relatively short half-life, requiring frequent dosing in animal models. Additionally, this compound can produce side effects such as ataxia and impaired motor coordination, which can complicate behavioral assays.
将来の方向性
There are several future directions for 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole research. One area of interest is the development of more selective GABA-A receptor modulators, which could produce fewer side effects and have greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Finally, there is potential for the development of this compound analogs with improved pharmacological properties, such as longer half-life or greater potency.
合成法
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The most commonly used method for this compound synthesis is the Pictet-Spengler reaction, which involves the condensation of 2,5-dimethoxyaniline and 4-(2,5-dimethylphenyl)-1-piperazine in the presence of a strong acid catalyst.
科学的研究の応用
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has been extensively studied for its pharmacological properties, particularly its ability to modulate the GABA-A receptor. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been investigated for its potential in the treatment of various neurological disorders, including epilepsy, anxiety disorders, and sleep disorders.
特性
IUPAC Name |
3-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-4-30-25-8-6-5-7-23(25)24-18-22(11-12-26(24)30)19-28-13-15-29(16-14-28)27-17-20(2)9-10-21(27)3/h5-12,17-18H,4,13-16,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKMJIOHKUHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=C(C=CC(=C4)C)C)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)

![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)


![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)



![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)